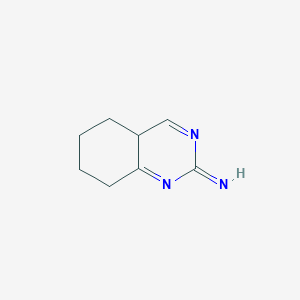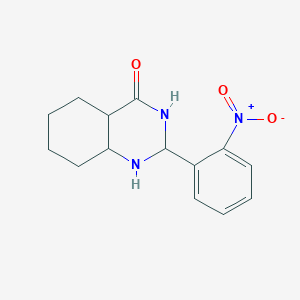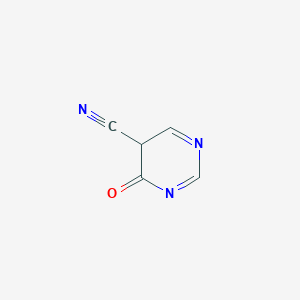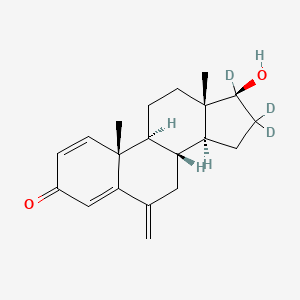
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their wide range of biological activities, including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, and antioxidant properties . The unique structure of this compound makes it a valuable compound in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione typically involves the reaction of polyfunctionalized triazole with symmetric and asymmetric β-dicarbonyl compounds in ortho-phosphoric acid . Another method includes the reaction of triazole with arylidene malononitriles in DMF, which affords Schiff base compounds . Additionally, the reaction of triazoles with acetophenone derivatives has been used to synthesize various triazole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted triazole derivatives .
Wissenschaftliche Forschungsanwendungen
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes like tyrosinase, which plays a key role in melanin biosynthesis . The compound’s ability to form hydrogen bonds and interact with various receptors contributes to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-4H-1,2,4-triazole-3-thiol
- 3-amino-5-mercapto-1,2,4-triazole
- 5-amino-1H-1,2,4-triazole-3-thiol
Uniqueness
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione is unique due to its specific diazenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .
Eigenschaften
Molekularformel |
C2H4N6S |
|---|---|
Molekulargewicht |
144.16 g/mol |
IUPAC-Name |
4-amino-3-diazenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C2H4N6S/c3-5-1-6-7-2(9)8(1)4/h3H,4H2,(H,7,9) |
InChI-Schlüssel |
XAYKCZFUIVDIHV-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=S)NN=C(N1N)N=N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



triazole-4-carboxamide](/img/structure/B12359851.png)
![5-(2-Methyl-cyclohexylamino)-[1,3,4]thiadiazole-2-thiol](/img/structure/B12359852.png)

![1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359865.png)



![4aH-pyrido[3,2-d]pyrimidin-4-one](/img/structure/B12359891.png)





